molecular formula C14H9N3O4S B2708436 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 921899-60-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2708436
CAS No.: 921899-60-7
M. Wt: 315.3
InChI Key: XVCFJNKTVHVNNE-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene-2-carboxamide moiety. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperatures can range from room temperature to 130°C, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include the induction of apoptosis in cancer cells or the inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide apart is its unique combination of structural motifs, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. The structural features of this compound suggest possible interactions with biological targets, making it a candidate for further investigation into its biological activities.

Chemical Structure

The compound can be represented structurally as follows:

N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide\text{N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Studies have indicated that derivatives of benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Research has identified several mechanisms through which this compound may exert its effects:

  • Inhibition of Angiogenesis : Compounds with similar structures have been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor vascularization.
  • P-glycoprotein Inhibition : Some derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving related compounds, suggesting that this compound may also induce programmed cell death in cancer cells.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines using the Sulforhodamine B (SRB) assay. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
This compoundHCT1161.54
This compoundMCF74.52

The IC50 values indicate that the compound is significantly more effective than standard chemotherapeutics like doxorubicin in some cases.

Mechanistic Studies

Further investigations into the mechanism of action revealed that compounds similar to this compound can modulate key apoptotic markers such as Bcl-2 and Bax proteins. This modulation suggests a pathway for inducing apoptosis in cancer cells.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c18-12(11-2-1-5-22-11)15-14-17-16-13(21-14)8-3-4-9-10(6-8)20-7-19-9/h1-6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFJNKTVHVNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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